5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Bromination: Introduction of the bromine atom into the aromatic ring.
Etherification: Formation of the ether linkage by reacting the brominated intermediate with 3,4-dimethylphenol.
Cyclization: Formation of the diazinane ring through a cyclization reaction involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the ether linkages.
Reduction: Reduction reactions may target the bromine atom or the diazinane ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the diazinane ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar in structure but with a methoxy group instead of an ethoxy group.
5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains an additional methylphenyl group.
Uniqueness
The uniqueness of 5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H23BrN2O6 |
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Molecular Weight |
503.3 g/mol |
IUPAC Name |
5-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H23BrN2O6/c1-4-30-19-12-15(10-17-21(27)25-23(29)26-22(17)28)11-18(24)20(19)32-8-7-31-16-6-5-13(2)14(3)9-16/h5-6,9-12H,4,7-8H2,1-3H3,(H2,25,26,27,28,29) |
InChI Key |
JZYNRIJOCYOYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCCOC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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